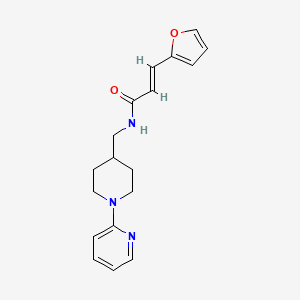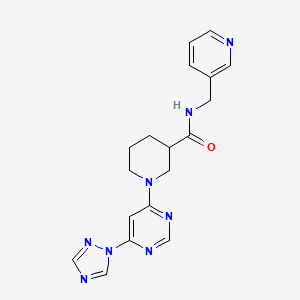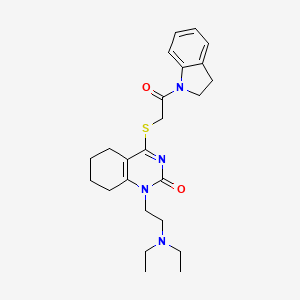
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
This compound interacts with GPBAR1 as a potent agonist . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction results in the activation of GPBAR1, which triggers a series of downstream effects .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways . For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a decrease in blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
It is suggested that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The activation of GPBAR1 by this compound results in several molecular and cellular effects. For instance, it lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, thereby enhancing energy expenditure .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is its low toxicity levels, which makes it a safe compound for use in lab experiments. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone. One direction is to further investigate its anti-cancer and anti-tumor properties and its potential use in cancer treatment. Another direction is to explore its potential as a fluorescent probe for imaging purposes. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of this compound.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its low toxicity levels and potential biochemical and physiological effects make it a compound worth further investigation. Future research can explore its potential as a treatment for cancer and its use as a fluorescent probe for imaging purposes.
Synthesemethoden
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3-bromothiophene with 1,2,4-oxadiazole in the presence of a base to form a bromo-substituted intermediate. This intermediate is then reacted with pyrrolidine and a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has also been studied for its potential use as a fluorescent probe for imaging purposes.
Eigenschaften
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-11(9-2-4-17-6-9)14-3-1-8(5-14)10-12-7-16-13-10/h2,4,6-8H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXMAFNQUVYTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2728066.png)


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2728077.png)





![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)

